Diethyl 5-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an amido group, and a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.
Introduction of the Amido Group: The amido group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Chlorinated Phenoxy Group: This step involves a nucleophilic substitution reaction where the phenoxy group is attached to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-DIETHYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-DIETHYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: shares similarities with other thiophene derivatives and chlorinated phenoxy compounds.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene.
Chlorinated Phenoxy Compounds: Compounds such as 4-chloro-3-methylphenol and 2-(4-chlorophenoxy)acetic acid.
Uniqueness
The uniqueness of 2,4-DIETHYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24ClNO6S |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
diethyl 5-[2-(4-chloro-3-methylphenoxy)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H24ClNO6S/c1-6-27-20(25)16-12(4)17(21(26)28-7-2)30-19(16)23-18(24)13(5)29-14-8-9-15(22)11(3)10-14/h8-10,13H,6-7H2,1-5H3,(H,23,24) |
InChI Key |
UWVMQWDEJPADSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
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